molecular formula C12H26N2 B8672495 2,6-Diethyl-2,3,6-trimethylpiperidin-4-amine CAS No. 61682-91-5

2,6-Diethyl-2,3,6-trimethylpiperidin-4-amine

Cat. No. B8672495
Key on ui cas rn: 61682-91-5
M. Wt: 198.35 g/mol
InChI Key: KUPDEUYQJCLJCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04191683

Procedure details

197.3 g of 2,6-diethyl-2,3,6-trimethylpiperidin-4-one are dissolved in 1.5 liters of methanol which is saturated with ammonia. This solution is hydrogenated in a 3 liter-autoclave at a hydrogen pressure of 100 bar in the presence of 30 g of Raney nickel. After 24 hours, the solution is filtered and the solvent evaporated. The residue is distilled in vacuo yielding 162 g 2,6-diethyl-2,3,6-trimethyl-4-aminopiperidine (compound no. 1) distilling at 133°-35° C. at 23 mm Hg. Using a methanolic solution of methylamine, n-butylamine, n-hexylamine, n-dodecylamine, benzylamine and 2-amino-ethanol, respectively, instead of the ammonia solution while otherwise following the procedure described above, there are obtained:
Quantity
197.3 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1([CH3:14])[CH:8]([CH3:9])[C:7](=O)[CH2:6][C:5]([CH2:12][CH3:13])([CH3:11])[NH:4]1)[CH3:2].[NH3:15].[H][H]>CO.[Ni]>[CH2:1]([C:3]1([CH3:14])[CH:8]([CH3:9])[CH:7]([NH2:15])[CH2:6][C:5]([CH2:12][CH3:13])([CH3:11])[NH:4]1)[CH3:2]

Inputs

Step One
Name
Quantity
197.3 g
Type
reactant
Smiles
C(C)C1(NC(CC(C1C)=O)(C)CC)C
Name
Quantity
1.5 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
30 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solution is filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)C1(NC(CC(C1C)N)(C)CC)C
Measurements
Type Value Analysis
AMOUNT: MASS 162 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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